molecular formula C9H9ClF2 B11754230 1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene

1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene

Cat. No.: B11754230
M. Wt: 190.62 g/mol
InChI Key: DQPHNLALJMEEKM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 1,1-difluoroethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene typically involves the difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing cost-effective and abundant raw materials like 1,1-difluoroethyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nickel Catalysts: Used in difluoroethylation reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Ethyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene is unique due to the presence of both chloromethyl and difluoroethyl groups, which confer distinct reactivity and properties compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .

Biological Activity

1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its structure, characterized by a chloromethyl group and a difluoroethyl substituent on a benzene ring, suggests reactivity that may be exploited in various biological contexts.

The compound has the molecular formula C10H10ClF2 and is classified as a substituted benzene. The presence of both halogenated and alkyl functional groups enhances its chemical reactivity, making it a candidate for various synthetic pathways.

Key Features:

  • Chloromethyl Group : This group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Difluoroethyl Group : Known for its ability to enhance binding affinity in biological systems, this group may influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The chloromethyl moiety may facilitate covalent bonding with nucleophilic residues in proteins, while the difluoroethyl group could enhance selectivity and potency against certain targets.

Biological Activity Studies

Research into the biological effects of related compounds has provided insights into the potential activity of this compound. For instance, studies on similar halogenated benzenes have shown endocrine-mediated effects and subacute toxicity profiles.

Case Studies:

  • Endocrine Disruption : A study examined the endocrine-mediated effects of chlorinated benzene derivatives, highlighting potential hormonal disruptions caused by similar compounds .
  • Toxicological Assessments : Research involving subacute oral toxicity studies revealed that certain benzene derivatives exhibit significant toxicological effects, which could be extrapolated to predict the behavior of this compound .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
1-(Chloromethyl)-4-methylbenzeneC9H11ClContains a methyl group instead of difluoroethyl
2-Chloro-4-fluorotolueneC7H6ClFFluoro-substituted aromatic compound
(2-Chloro-1,1-difluoroethyl)benzeneC8H7ClF2Contains difluoroethyl group instead

The dual functionality of this compound contributes to its distinct reactivity and potential biological activity compared to these similar compounds.

Potential Applications

Given its chemical properties and biological activity, this compound could find applications in:

  • Medicinal Chemistry : As a scaffold for drug discovery projects targeting specific enzymes or receptors.
  • Chemical Synthesis : As a building block for more complex organic compounds due to its reactivity.

Properties

IUPAC Name

1-(chloromethyl)-4-(1,1-difluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2/c1-9(11,12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPHNLALJMEEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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